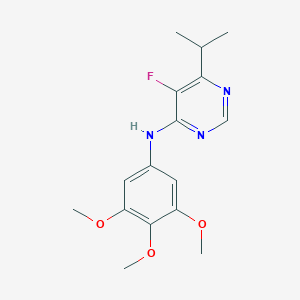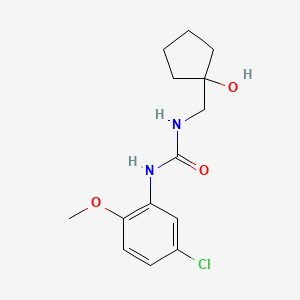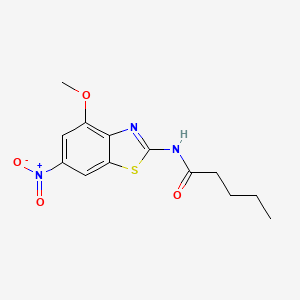![molecular formula C20H20F3N7O2 B2497960 4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide CAS No. 1058234-81-3](/img/structure/B2497960.png)
4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of triazolo-pyridazine-6-yl-substituted piperazines involves a two-step process. Initially, a 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine base is synthesized using a one-pot mode with pyridine and 3,6-dichloropyridazine in toluene. Subsequently, this base is conjugated with corresponding secondary amines to afford the target compounds, including the one . This synthesis route is highlighted for its effectiveness in producing a variety of triazolo-pyridazine derivatives with potential biological activities (Bindu, Vijayalakshmi, & Manikandan, 2019).
Molecular Structure Analysis
Molecular docking and structural analysis are pivotal in understanding the interaction of these compounds with biological targets. The triazolo-pyridazine derivatives have been subjected to molecular docking studies to elucidate their binding affinities towards specific receptors or enzymes. These analyses provide insights into the compound's potential mechanism of action at the molecular level, although specific details on the compound require targeted molecular docking studies.
Chemical Reactions and Properties
The chemical reactivity of triazolo-pyridazine-6-yl-substituted piperazines includes their potential to undergo further functionalization or participate in biological interactions due to their active moieties. These compounds can exhibit various chemical behaviors, including interaction with radicals and enzymes, which contribute to their biological activities. For instance, antioxidant activities and enzyme inhibition potentials have been observed for similar compounds in this family, suggesting a wide range of possible chemical interactions (Bindu, Vijayalakshmi, & Manikandan, 2019).
Scientific Research Applications
Antidiabetic Applications
Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, which showed significant Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop them as antidiabetic medications. These compounds exhibited strong inhibition potential, excellent antioxidant, and insulinotropic activity, indicating their potential as effective anti-diabetic drugs (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antimicrobial Applications
Patil et al. (2021) conducted a study on piperazine and triazolo-pyrazine derivatives, revealing that some compounds exhibited superior antimicrobial activity against specific bacterial strains. This study underscores the potential of such compounds in developing new antimicrobials (Patil et al., 2021).
Anticancer Applications
Bradbury et al. (2013) described the discovery of AZD3514, a compound involving modification of the triazolopyridazine moiety, as a clinical candidate for treating advanced prostate cancer, highlighting the role of structural modification in addressing drug safety and efficacy (Bradbury et al., 2013).
Antihypertensive Agents
Bayomi et al. (1999) reported the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties, with some compounds showing promising antihypertensive activity. This indicates the potential application of such compounds in the treatment of hypertension (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
properties
IUPAC Name |
4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N7O2/c21-20(22,23)32-15-5-3-14(4-6-15)24-19(31)29-11-9-28(10-12-29)17-8-7-16-25-26-18(13-1-2-13)30(16)27-17/h3-8,13H,1-2,9-12H2,(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAELFMOWNMHAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)NC5=CC=C(C=C5)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-cyclopentyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2497879.png)
![7-ethyl-N-(9H-fluoren-2-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2497881.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2497882.png)
![2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2497883.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2497884.png)
![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)

![6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2497889.png)



![3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2497894.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2497895.png)